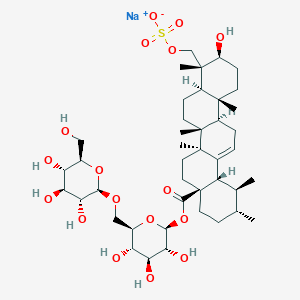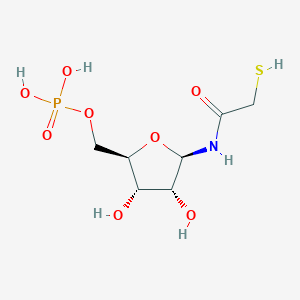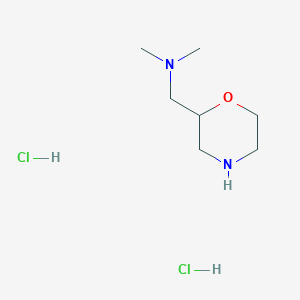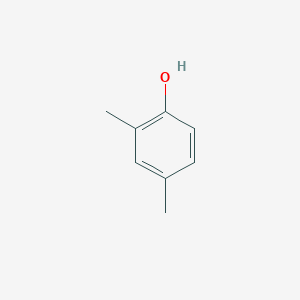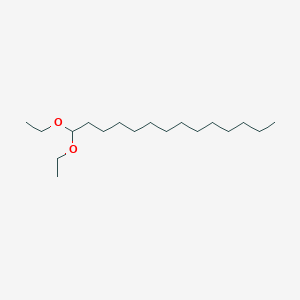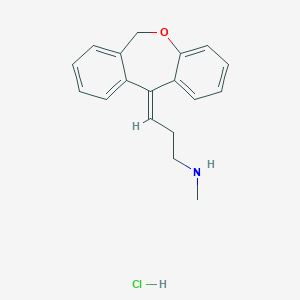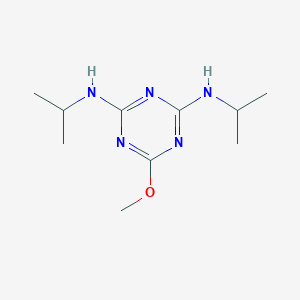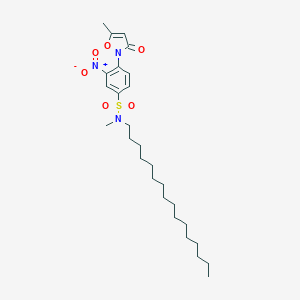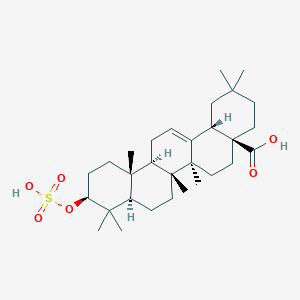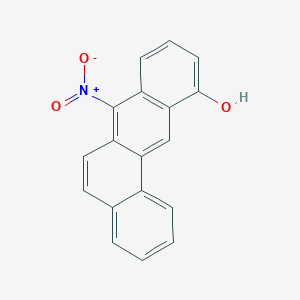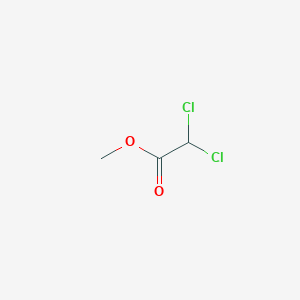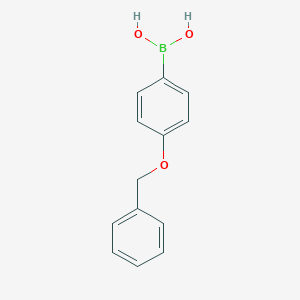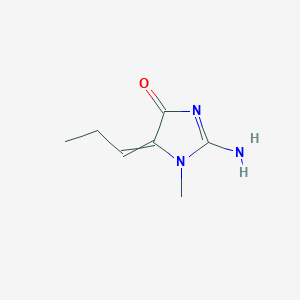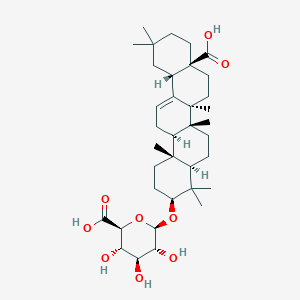![molecular formula C13H10F3NOS2 B051782 3,3-Bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile CAS No. 116492-97-8](/img/structure/B51782.png)
3,3-Bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile (BMT-TFMB) is a novel chemical compound that has been recently researched for its potential applications in the fields of science and technology. BMT-TFMB is a highly potent compound that has been shown to possess a wide range of biological activities, including anti-inflammatory, antifungal, and antibacterial properties. BMT-TFMB is also known to have a high degree of solubility in aqueous media, making it an ideal candidate for further research and development.
科学的研究の応用
Application in Lithium-Sulfur Batteries
- Summary of Application : The trifluoromethyl group is used in the synthesis of covalent organic frameworks (COFs) to suppress the shuttle effect of polysulfides in lithium-sulfur batteries .
- Methods of Application : A 3,5-bis (trifluoromethyl)benzyl (BTFMB-TzDa) modified triazine-based covalent organic framework was synthesized . The high electronegativity and large steric hindrance of the BTFMB-TzDa modified separator successfully suppressed the diffusion of polysulfides .
- Results or Outcomes : Cells with the BTFMB-TzDa modified separator exhibited a high initial capacity of 1205 mA h g −1 at 0.2C and 657 mA h g −1 at 3.0C . Furthermore, the capacity still remained at 501 mA h g −1 after 500 cycles .
Application in Pharmaceuticals, Agrochemicals, and Materials
- Summary of Application : The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
- Methods of Application : This application involves the trifluoromethylation of carbon-centered radical intermediates .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Catalyst Development
- Summary of Application : The trifluoromethyl group is used in the development of catalysts, specifically in (thio)urea-based catalysts .
- Methods of Application : The compound N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, developed by Schreiner’s group, is used extensively in promoting organic transformations .
- Results or Outcomes : The 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts . This has led to key developments in Schreiner’s thiourea-mediated reactions .
Proline Substitutions
- Summary of Application : The trifluoromethyl group is used in proline substitutions, which have unique functions in biological contexts .
- Methods of Application : The study conducted a comprehensive survey of the physicochemical effects of CF3 substitutions at each ring position by comparing the behavior of CF3-substituted residues with the CH3-substituted analogues .
- Results or Outcomes : The results reveal significant factors to consider with the use of CF3-substituted prolines in NMR labeling and other applications . Furthermore, lipophilicity measurements demonstrate that CF3-substituted proline shows comparable hydrophobicity to valine, suggesting the potential application of these residues for enhancing interactions at nonpolar interfaces .
Application in Fluorine-19 NMR Labeling
- Summary of Application : The trifluoromethyl group is used in fluorine-19 NMR labeling, which offers a relatively new research application area .
- Methods of Application : A comprehensive survey of the physicochemical effects of CF3 substitutions at each ring position was conducted by comparing the behavior of CF3-substituted residues with the CH3-substituted analogues .
- Results or Outcomes : The results reveal significant factors to consider with the use of CF3-substituted prolines in NMR labeling and other applications . Furthermore, lipophilicity measurements demonstrate that CF3-substituted proline shows comparable hydrophobicity to valine, suggesting the potential application of these residues for enhancing interactions at nonpolar interfaces .
Application in Enhancing Interactions at Nonpolar Interfaces
- Summary of Application : The trifluoromethyl group is used to enhance interactions at nonpolar interfaces .
- Methods of Application : This application involves the use of CF3-substituted proline residues .
- Results or Outcomes : Lipophilicity measurements demonstrate that CF3-substituted proline shows comparable hydrophobicity to valine, suggesting the potential application of these residues for enhancing interactions at nonpolar interfaces .
特性
IUPAC Name |
3,3-bis(methylsulfanyl)-2-[3-(trifluoromethyl)benzoyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NOS2/c1-19-12(20-2)10(7-17)11(18)8-4-3-5-9(6-8)13(14,15)16/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHHDJOLSFGHQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=C(C#N)C(=O)C1=CC(=CC=C1)C(F)(F)F)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371097 |
Source


|
| Record name | 3,3-Bis(methylsulfanyl)-2-[3-(trifluoromethyl)benzoyl]prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile | |
CAS RN |
116492-97-8 |
Source


|
| Record name | 3,3-Bis(methylsulfanyl)-2-[3-(trifluoromethyl)benzoyl]prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 116492-97-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

